Cas no 2381429-78-1 (rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid)
![rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2381429-78-1x500.png)
rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2381429-78-1
- AKOS026739502
- rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid
- EN300-27732192
-
- インチ: 1S/C22H20F3NO4/c23-22(24,25)13-9-10-26(19(11-13)20(27)28)21(29)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,27,28)/t13-,19+/m1/s1
- InChIKey: JNGWOPYFPFRYDE-YJYMSZOUSA-N
- ほほえんだ: FC([C@@H]1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)[C@H](C(=O)O)C1)(F)F
計算された属性
- せいみつぶんしりょう: 419.13444261g/mol
- どういたいしつりょう: 419.13444261g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 633
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27732192-0.5g |
rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid |
2381429-78-1 | 0.5g |
$1632.0 | 2023-05-25 | ||
Enamine | EN300-27732192-0.25g |
rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid |
2381429-78-1 | 0.25g |
$1564.0 | 2023-05-25 | ||
Enamine | EN300-27732192-2.5g |
rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid |
2381429-78-1 | 2.5g |
$3332.0 | 2023-05-25 | ||
Enamine | EN300-27732192-0.05g |
rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid |
2381429-78-1 | 0.05g |
$1428.0 | 2023-05-25 | ||
Enamine | EN300-27732192-1.0g |
rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid |
2381429-78-1 | 1g |
$1701.0 | 2023-05-25 | ||
Enamine | EN300-27732192-5.0g |
rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid |
2381429-78-1 | 5g |
$4930.0 | 2023-05-25 | ||
Enamine | EN300-27732192-10.0g |
rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid |
2381429-78-1 | 10g |
$7312.0 | 2023-05-25 | ||
Enamine | EN300-27732192-0.1g |
rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid |
2381429-78-1 | 0.1g |
$1496.0 | 2023-05-25 |
rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acidに関する追加情報
Professional Introduction to Rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic Acid (CAS No. 2381429-78-1)
Rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid, a compound with the CAS number 2381429-78-1, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit remarkable potential in the development of novel therapeutic agents. Its unique structural features, particularly the presence of a trifluoromethyl group and a fluorenylmethoxy protecting group, make it a versatile intermediate in synthetic chemistry and a promising candidate for further pharmacological exploration.
The molecular structure of Rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid is characterized by a piperidine core substituted with a trifluoromethyl group at the 4-position and an acylated side chain at the 1-position. The acyl group is further functionalized with a fluorenylmethoxy moiety, which not only enhances the stability of the compound but also provides a handle for subsequent chemical modifications. This structural design allows for easy derivatization, making it an invaluable building block in the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of piperidine-based derivatives due to their broad spectrum of biological activities. Piperidines are known for their ability to modulate various biological pathways, including G protein-coupled receptors (GPCRs), enzyme inhibition, and anti-inflammatory responses. The introduction of a trifluoromethyl group into these molecules often enhances their metabolic stability and binding affinity, making them more effective in therapeutic applications. Additionally, the use of fluorenylmethoxy protecting groups has been shown to improve solubility and pharmacokinetic properties, further enhancing their potential as drug candidates.
The synthesis of Rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid involves a multi-step process that requires precise control over reaction conditions and stereochemistry. The synthesis typically begins with the preparation of the piperidine scaffold, followed by functionalization with the trifluoromethyl group and subsequent acylation with the fluorenylmethoxy protecting group. Advanced techniques such as asymmetric hydrogenation and chiral auxiliary methods are often employed to ensure high enantioselectivity and yield.
The importance of this compound cannot be overstated, especially in light of recent advancements in drug discovery and development. Researchers have been exploring novel ways to leverage piperidine derivatives for treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The structural features of Rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid make it an excellent candidate for further investigation in these areas. For instance, studies have shown that piperidine-based compounds can interact with specific targets in cancer cells, leading to apoptosis or inhibition of tumor growth.
2381429-78-1 (rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-2-carboxylic acid) 関連製品
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